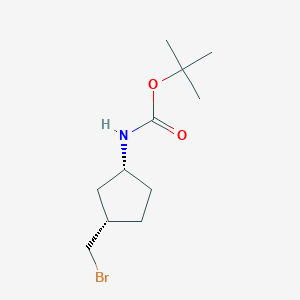
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine, also known as FSBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a bioactive molecule. FSBMP is a piperazine derivative that has a fluorosulfonyloxybenzoyl group attached to its structure. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine is not fully understood. However, it has been suggested that 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine may act by modulating the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine may also act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the threshold for seizure induction and to reduce the duration and frequency of seizures in animal models of epilepsy. Moreover, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine also has some limitations, including its toxicity and the need for careful handling during synthesis and experimentation.
Direcciones Futuras
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has shown promising results in various fields of scientific research, and there are several future directions for its application. One potential direction is the development of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine derivatives with improved potency and selectivity for specific targets. Another potential direction is the study of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine in combination with other drugs for the treatment of various diseases. Moreover, further studies are needed to elucidate the mechanism of action of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine and to investigate its potential application in other fields of scientific research.
Métodos De Síntesis
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine can be synthesized using different methods, including the reaction of 4-methylpiperazine with p-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group and further reaction with potassium fluoride. Another method involves the reaction of 4-methylpiperazine with p-fluorobenzenesulfonyl chloride followed by the reaction with potassium fluoride. The synthesis of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine requires careful handling due to the toxicity of some of the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been studied for its potential application in various fields of scientific research. This compound has been shown to have anticonvulsant activity and has been used in the treatment of epilepsy. 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has also been studied for its potential application as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Moreover, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to have anticancer activity and has been studied for its potential application in cancer treatment.
Propiedades
IUPAC Name |
1-(4-fluorosulfonyloxybenzoyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)19-20(13,17)18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSHGRFBFIAGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)
![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)
